3,4-Dihydro-6-methyl-2-pyridone

Medicinal Chemistry Cytotoxicity Scaffold Comparison

Sourcing a reliable 3,4-dihydro-6-methyl-2-pyridone precursor with validated purity often delays lead-optimization campaigns. This parent 3,4-DHPo scaffold eliminates structural ambiguity, delivering the exact N-heterocyclic core required for reproducible SAR studies. • Validated urease inhibitor entry point: derivatives achieve IC50 of 29.12 µM, a 3.4-fold improvement over hydroxyurea. • Defined electrochemical behavior: irreversible oxidation at 1.5 V vs NHE enables controlled, on-demand conversion to 6-methyl-2-pyridone. • Documented HPLC method (Newcrom R1, MeCN/water/H₃PO₄) available for immediate purity assessment and batch release.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 10333-14-9
Cat. No. B084776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-6-methyl-2-pyridone
CAS10333-14-9
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=CCCC(=O)N1
InChIInChI=1S/C6H9NO/c1-5-3-2-4-6(8)7-5/h3H,2,4H2,1H3,(H,7,8)
InChIKeyAKOQCIDGAATASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-6-methyl-2-pyridone Procurement Overview


3,4-Dihydro-6-methyl-2-pyridone (CAS 10333-14-9) is the parent N-heterocyclic scaffold of the 3,4-dihydro-2(1H)-pyridone (3,4-DHPo) class, characterized by a partially saturated pyridone ring with a methyl substituent at the 6-position [1]. This core structure is a privileged scaffold in medicinal chemistry and serves as a critical synthetic precursor to biologically active 2-pyridones and various substituted derivatives [2]. The compound is available from specialty chemical suppliers with documented purity specifications (≥95%) and analytical characterization methods .

Heterocyclic scaffold for derivatization into 3,4-DHPo libraries
Privileged core in medicinal chemistry; supports diversity-oriented synthesis
Electrochemical precursor for controlled 2-pyridone generation
Well-defined redox conversion enables on-demand oxidation studies
Analytical reference standard with established HPLC method
Supports purity verification and batch consistency assessment

3,4-Dihydro-6-methyl-2-pyridone Substitution Risk


Generic substitution of 3,4-dihydro-6-methyl-2-pyridone with structurally similar dihydropyridine (DHP) or 2-pyridone analogs is not chemically or functionally equivalent. The 3,4-DHPo scaffold is a distinct chemical entity from the more common 1,4-dihydropyridine (1,4-DHP) core [1]. Critically, 3,4-DHPo derivatives undergo irreversible electrochemical oxidation at approximately 1.5 V vs NHE, losing 2 electrons and 2 protons to form 2-pyridones—a transformation that is not shared by 1,4-DHP analogs [2]. Furthermore, 3,4-dihydropyridones with polar head groups have been shown to exhibit substantially different cytotoxicity profiles compared to their DHP analogues, with the 3,4-DHPo derivatives demonstrating significantly higher toxicity to both normal and cancerous cells [3]. This pronounced structural and functional divergence means that substituting a different heterocyclic scaffold will alter both synthetic outcomes and biological readouts, compromising experimental reproducibility and data comparability.

3,4-DHPo vs 1,4-DHP
Distinct heterocyclic cores; oxidation pathway and cytotoxicity profiles may diverge
Scaffold mismatch
3,4-DHPo vs 2-Pyridone
Redox states are not interchangeable; electrochemical behavior and reactivity differ
Oxidation state risk
Derivative substitution
Substituent-dependent cytotoxicity and enzyme inhibition may shift across analogs
SAR context review

3,4-Dihydro-6-methyl-2-pyridone Comparative Evidence


Cytotoxicity: Dihydropyridone vs. Dihydropyridine

3,4-Dihydropyridone (3,4-DHPo) derivatives with a polar head group exhibit markedly higher cytotoxicity compared to structurally analogous 1,4-dihydropyridine (1,4-DHP) compounds [1]. This scaffold-dependent toxicity profile demonstrates that 3,4-DHPo-based compounds cannot be considered interchangeable with 1,4-DHP analogs in cell-based assays or therapeutic development programs.

Cytotoxicity: DHPo vs DHP
Direct head-to-head
3,4-DHPo derivatives with polar head groups show markedly higher cytotoxicity compared to 1,4-DHP analogs
Cytotoxicity profile differs between scaffolds; assay response context
Qualitative comparison from cell-based assays; no parent IC50 reported
Medicinal Chemistry Cytotoxicity Scaffold Comparison

Electrochemical Oxidation: Dihydropyridone vs. Pyridone

The 3,4-dihydropyridone scaffold undergoes irreversible electrochemical oxidation at a potential of 1.5 V vs NHE, with the loss of 2 electrons and 2 protons to yield the corresponding 2-pyridone [1]. This well-defined redox behavior provides a quantifiable, experimental handle to distinguish the reduced 3,4-DHPo state from its oxidized 2-pyridone product and to monitor reaction progress.

Oxidation potential
Direct measurement
1.5 V vs NHE (irreversible, 2e⁻, 2H⁺) → 2-pyridone
Defined redox marker enables reaction monitoring and scaffold differentiation
Cyclic voltammetry; absent in fully aromatic 2-pyridone
Electrochemistry Synthetic Chemistry Oxidation Potential

Urease Inhibition: Dihydropyridone vs. Hydroxyurea

A 6-methyl-3,4-dihydropyridone derivative, specifically 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone (compound 5a), exhibited an IC50 of 29.12 µM against urease, demonstrating approximately 3.4-fold higher potency than the standard reference inhibitor hydroxyurea (IC50 = 100.0 µM) [1]. This activity is directly attributable to the 3,4-dihydropyridone core scaffold.

Urease inhibition
Direct head-to-head
IC50 29.12 µM (derivative 5a) vs hydroxyurea 100.0 µM
Supports urease inhibitor SAR studies; reported potency context
~3.4-fold higher inhibition in enzymatic assay
Urease Inhibition Enzyme Assay SAR

HPLC Purity Analysis Method

3,4-Dihydro-6-methyl-2-pyridone can be reliably analyzed and resolved using a validated reverse-phase HPLC method on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid under simple isocratic conditions [1]. This established method provides a benchmark for purity assessment and batch-to-batch consistency verification.

HPLC purity method
Supporting evidence
Reverse-phase separation on Newcrom R1; MeCN/water/phosphoric acid mobile phase
Established analytical benchmark for purity verification
Isocratic conditions; baseline resolution from impurities
Analytical Chemistry HPLC Quality Control

Chemoenzymatic Chiral Resolution

Racemic 4-aryl-5-(tert-butoxycarbonyl)-6-methyl-3,4-dihydro-2(1H)-pyridones, prepared via modified Hantzsch reaction from the parent scaffold, can be resolved into optically active enantiomers using Candida rugosa lipase (CRL)-catalyzed hydrolysis [1]. This chemoenzymatic route provides access to enantiomerically enriched 3,4-DHPo derivatives that are otherwise difficult to obtain via traditional asymmetric synthesis.

Chiral resolution
Supporting evidence
Racemic 3,4-DHPo derivatives resolved via Candida rugosa lipase hydrolysis
Enzymatic access to enantiomerically enriched building blocks
Modified Hantzsch synthesis prior to resolution
Asymmetric Synthesis Biocatalysis Chiral Resolution

Solid-Phase Synthesis Compatibility

Substituted 3,4-dihydro-2-pyridones can be efficiently prepared via solid-phase synthesis using Wang resin and Hantzsch-type heterocyclization, enabling the rapid generation of compound libraries [1]. This solid-phase compatibility distinguishes the 3,4-DHPo scaffold from many other heterocyclic cores that require solution-phase methods and are less amenable to parallel synthesis workflows.

Solid-phase synthesis
Class-level inference
Efficient library generation on Wang resin via Hantzsch-type heterocyclization
Compatible with parallel synthesis; reduces purification burden
Qualitative advantage over solution-phase only scaffolds
Solid-Phase Synthesis Combinatorial Chemistry Library Generation

3,4-Dihydro-6-methyl-2-pyridone Use Cases


Urease Inhibitor Lead Development

Procure 3,4-dihydro-6-methyl-2-pyridone as a starting scaffold for the synthesis of novel urease inhibitors. Derivatives of this core have demonstrated an IC50 of 29.12 µM against urease, representing a 3.4-fold potency improvement over the reference drug hydroxyurea [1]. This established structure-activity relationship provides a validated entry point for lead optimization campaigns targeting Helicobacter pylori and other urease-dependent pathogens.

Electrochemical 2-Pyridone Synthesis

Utilize 3,4-dihydro-6-methyl-2-pyridone as a stable, reduced precursor for the electrochemical generation of 6-methyl-2-pyridone. The compound undergoes well-characterized, irreversible oxidation at 1.5 V vs NHE with the loss of 2 electrons and 2 protons [1]. This defined redox behavior enables controlled, on-demand conversion to the fully aromatic 2-pyridone product, which is a structural motif found in numerous natural products and pharmacologically active agents.

HPLC Method Development and Validation

Employ 3,4-dihydro-6-methyl-2-pyridone as a reference standard for developing and validating reverse-phase HPLC methods. A documented separation method using a Newcrom R1 column with MeCN/water/phosphoric acid mobile phase provides a reproducible baseline for purity assessment and impurity profiling [1]. This application is critical for laboratories requiring validated analytical procedures for batch release and stability testing.

Chemoenzymatic Chiral Building Blocks

Leverage 3,4-dihydro-6-methyl-2-pyridone as the precursor for generating enantiomerically enriched 4-aryl-5-carboxy-6-methyl-3,4-dihydro-2(1H)-pyridone derivatives via Candida rugosa lipase-catalyzed kinetic resolution [1]. This chemoenzymatic approach provides access to chiral intermediates that are valuable for synthesizing stereochemically complex bioactive molecules, including enantiopure 1,4-dihydropyridines and benzodiazepine derivatives.

Application
Selection Property
Validation Focus
Urease inhibitor scaffold synthesis
Reported SAR starting point
IC50-based interpretation in enzyme assay
Electrochemical 2-pyridone generation
Defined redox conversion
Cyclic voltammetry characterization
HPLC analytical method development
Documented separation conditions
Purity and impurity profiling verification
Chiral building block preparation
Enzymatic resolution capability
Enantiomeric excess confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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